![molecular formula C16H18O5 B14248726 3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid CAS No. 334001-51-3](/img/structure/B14248726.png)
3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid is an organic compound with the molecular formula C16H18O5 It is characterized by the presence of an acryloyloxy group, a butoxy group, and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid typically involves the esterification of 4-hydroxybutyl acrylate with 4-hydroxyphenylprop-2-enoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and minimize by-products. Continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acryloyloxy group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The acryloyloxy group can undergo polymerization reactions, forming cross-linked networks that impart unique mechanical and chemical properties to the resulting materials. Additionally, the phenyl ring can participate in π-π interactions, influencing the compound’s behavior in various environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{4-[4-(Methacryloyloxy)butoxy]phenyl}prop-2-enoic acid: Similar structure but with a methacryloyloxy group instead of an acryloyloxy group.
3-{4-[4-(Butoxy)phenyl}prop-2-enoic acid: Lacks the acryloyloxy group, affecting its reactivity and applications.
Uniqueness
3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid is unique due to the presence of the acryloyloxy group, which allows for polymerization and cross-linking reactions. This makes it particularly valuable in the synthesis of advanced materials with tailored properties.
Propriétés
Numéro CAS |
334001-51-3 |
|---|---|
Formule moléculaire |
C16H18O5 |
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
3-[4-(4-prop-2-enoyloxybutoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H18O5/c1-2-16(19)21-12-4-3-11-20-14-8-5-13(6-9-14)7-10-15(17)18/h2,5-10H,1,3-4,11-12H2,(H,17,18) |
Clé InChI |
SBCDRWMUXUTHOJ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCCCOC1=CC=C(C=C1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


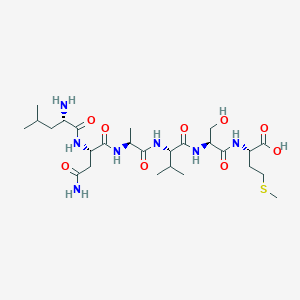

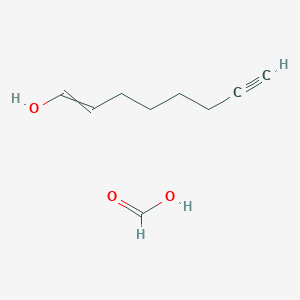

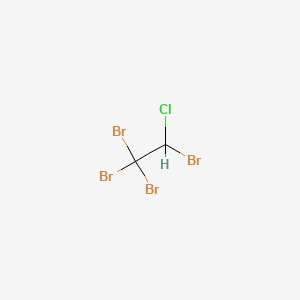
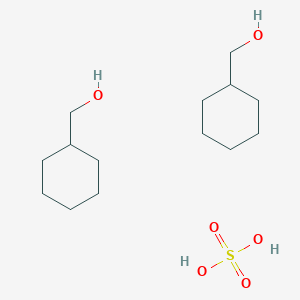
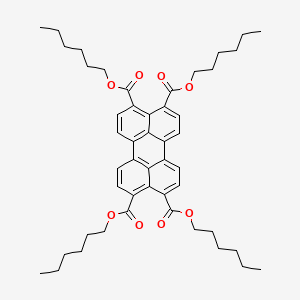
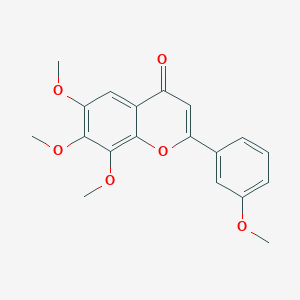
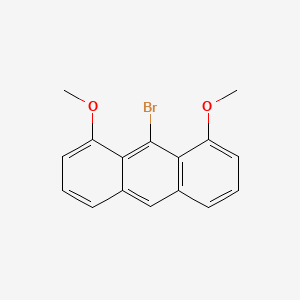
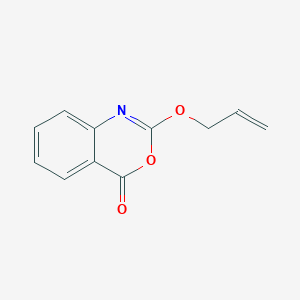


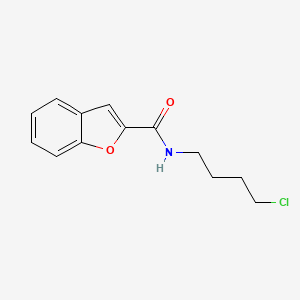
![Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate](/img/structure/B14248735.png)
